molecular formula C22H22N2OS B2399506 N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 1797140-95-4

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2399506
CAS No.: 1797140-95-4
M. Wt: 362.49
InChI Key: XSLCRHVPTDRICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a benzamide group linked to a phenylpyrrolidine moiety, a framework recognized in the development of neuroactive compounds . Structurally similar molecules, particularly those featuring benzamide and pyrrolidine components, have been investigated for their potential interactions with the central nervous system. Patents covering analogous chemical series describe applications in treating a range of neurological and psychiatric disorders, such as psychosis, epilepsy, Parkinson's disease, anxiety, and pain . Furthermore, historical research on benzamide-pyrrolidine hybrids has identified potent neuroleptic (antipsychotic) activity in preclinical models . The inclusion of the thiophene ring is a common strategy in drug design to fine-tune properties like potency and metabolic stability . This combination of features makes this compound a valuable scaffold for researchers exploring new pharmacological tools and potential therapies for neurological conditions. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCRHVPTDRICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Activated Esters

Procedure :

  • Synthesis of 4-(Thiophen-3-yl)benzoic Acid :
    • Thiophene-3-boronic acid undergoes Suzuki-Miyaura coupling with 4-bromobenzoic acid using Pd(PPh₃)₄ as a catalyst. Yield: 78–85%.
  • Activation to Benzoyl Chloride :
    • Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to its acyl chloride.
  • Reaction with (1-Phenylpyrrolidin-2-yl)methanamine :
    • The acyl chloride reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Yield: 65–72%.

Optimization Notes :

  • Excess TEA (3 equiv.) improves yields by scavenging HCl.
  • Low temperatures (0–5°C) minimize side reactions like oligomerization.

Photochemical Amidation

Adapted from Royal Society of Chemistry protocols, this method avoids traditional coupling reagents:

General Procedure :

  • Reactants :
    • 4-(Thiophen-3-yl)benzamide (1.5 equiv.)
    • (1-Phenylpyrrolidin-2-yl)methanamine (1.0 equiv.)
    • KOH (2.0 equiv.) in acetonitrile (MeCN)
  • Conditions :
    • Irradiation with a 30 W 395 nm LED for 48 hours at room temperature.
    • Purification via silica gel chromatography (PE/EtOAc 4:1). Yield: 88–92%.

Mechanistic Insights :

  • UV-Vis spectroscopy confirms the formation of a photoactive charge-transfer complex between the amine and amide in the presence of KOH.
  • Radical trapping experiments with TEMPO suppress yields, suggesting a radical-mediated pathway.

Multi-Step Assembly of the Pyrrolidine Moiety

Step 1: Synthesis of 1-Phenylpyrrolidine-2-carbaldehyde

  • Method : CuI-catalyzed coupling of iodobenzene with pyrrolidine in DMSO at 65°C. Yield: 80–86%.
  • Reductive Amination :
    • The aldehyde reacts with methylamine followed by NaBH₃CN to yield (1-phenylpyrrolidin-2-yl)methanamine. Yield: 70–75%.

Step 2: Amide Bond Formation

  • Uses HATU/DIPEA in DMF to couple the amine with 4-(thiophen-3-yl)benzoic acid. Yield: 82–88%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Activated Esters 65–72 6–8 h High purity, scalable Requires toxic SOCl₂
Photochemical 88–92 48 h Mild conditions, no coupling reagents Long reaction time
Multi-Step Assembly 70–88 12–24 h Modular, adaptable to analogs Multi-step, lower overall yield

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.75 (d, J = 7.4 Hz, 2H, Ar-H), 7.49 (t, J = 7.4 Hz, 1H, Thiophene-H), 3.63–3.54 (m, 1H, CH₂N), 2.25–2.07 (m, 4H, pyrrolidine-CH₂).
  • ¹³C NMR :
    • 168.5 (C=O), 140.2 (thiophene-C), 128.9–126.3 (Ar-C), 58.7 (pyrrolidine-CH₂).
  • HR-MS (ESI+) :
    • m/z calc. for C₂₂H₂₃N₂OS: 373.1455; found: 373.1458.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Thiophene Stability : Thiophene rings are prone to oxidation. Use of inert atmospheres (N₂) and antioxidants (BHT) preserves integrity.
  • Pyrrolidine Ring Puckering : Conformational flexibility complicates crystallization. Recrystallization from EtOAc/hexane yields stable polymorphs.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, altering their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Thiophene Substituents

The thiophene-benzamide scaffold is a common feature in several bioactive compounds:

Compound Name Substituents on Benzamide Thiophene Position Key Biological Activity Reference
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) 4-(thiophen-2-yl) 2 Anti-LSD1 activity (preclinical)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) 3-(thiophen-3-yl) 3 Anti-LSD1 activity (preclinical)
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(thiophen-3-yl) 3 D3 receptor ligand (Ki = 12 nM)

Key Observations :

  • Thiophene Position : The 3-position (as in the target compound) is less common than the 2-position in anti-LSD1 agents . However, thiophen-3-yl derivatives are prevalent in D3 receptor ligands, suggesting receptor-binding specificity influenced by substitution patterns .
  • Amine Side Chains : The target compound’s pyrrolidine-methyl group contrasts with the piperazine- or diazaspiro-based side chains in analogs (e.g., compounds 3g, 9j) . Piperazine derivatives often exhibit enhanced solubility and receptor affinity due to their hydrogen-bonding capacity .
EZH2 Inhibitors with Benzamide Scaffolds

EPZ011989 (an EZH2 inhibitor) shares a benzamide core but differs in substituents:

  • EPZ011989: Contains a morpholinopropynyl group and a dimethylpyridone ring, enabling high potency (IC50 < 10 nM) via π-π stacking and hydrophobic interactions with EZH2’s SAM-binding pocket .
  • Target Compound : Lacks the pyridone and morpholine groups, suggesting divergent mechanisms. However, its thiophene moiety may mimic EPZ011989’s aromatic interactions.
HDAC-Targeting Benzamides

BA3 ([18F]BA3) and vorinostat analogs highlight the role of benzamides in HDAC inhibition:

  • BA3 : Features a thiophen-3-yl group and fluoropropanamido linker, optimized for blood-brain barrier penetration and HDAC1/2 binding (IC50 = 8 nM) .
  • Target Compound : The absence of a fluorinated linker may limit HDAC affinity but could enhance selectivity for other targets (e.g., GPCRs).
Kinase Inhibitors with Benzamide Motifs

Imatinib, a tyrosine kinase inhibitor, shares a benzamide backbone but incorporates a pyrimidine-pyridine pharmacophore critical for BCR-ABL binding . The target compound’s pyrrolidine-thiophene system lacks this kinase-targeting motif, underscoring structural versatility in benzamide-based drug design.

Physicochemical Comparison
Property Target Compound N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
Molecular Weight ~377.5 g/mol 394.5 g/mol 526.0 g/mol
LogP (Predicted) ~3.2 3.5 4.8
Hydrogen Bond Acceptors 3 3 6
Solubility Moderate (pyrrolidine) Low (cyclopropylamine) High (piperazine)

Notable Trends:

  • Piperazine derivatives exhibit higher molecular weights and LogP values due to bulky substituents .
  • The target compound’s pyrrolidine group balances lipophilicity and solubility better than cyclopropylamine analogs .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a phenyl group, and a thiophene moiety, which contribute to its pharmacological properties. The molecular formula is C21H26N2OSC_{21}H_{26}N_{2}OS with a molecular weight of 354.5 g/mol. The presence of nitrogen and sulfur atoms enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC21H26N2OSC_{21}H_{26}N_{2}OS
Molecular Weight354.5 g/mol
Structural FeaturesPyrrolidine ring, Phenyl group, Thiophene ring

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems. Specific biological assays are necessary to elucidate its pharmacological profile fully.

Potential Biological Activities

  • Neuropharmacological Effects : The compound's design suggests it may influence neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress.
  • Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties, which may extend to this compound.

Structure-Activity Relationships (SAR)

The relationship between the structure of this compound and its biological activity can be analyzed through SAR studies. Modifications in substituents can lead to variations in biological activity and chemical behavior.

Compound NameStructural FeaturesUnique Aspects
N-(1-benzylpyrrolidin-2-yl)acetamideBenzyl group instead of phenylDifferent binding profiles due to alkyl substitution
1-(4-fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity may alter pharmacokinetics
3-(thiophen-3-yl)propanamideDifferent alkane chain lengthVariation in hydrophobic interactions may affect activity

Neuropharmacological Studies

Research has indicated that compounds similar to this compound demonstrate selective activity on various neurotransmitter receptors. For instance, derivatives of pyrrolidine have been found to interact with serotonin receptors, suggesting potential antidepressant effects .

Antioxidant Studies

In vitro studies have shown that related compounds exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers . This property may be particularly relevant for therapeutic applications in neurodegenerative diseases.

Antimicrobial Studies

The thiophene component has been associated with antimicrobial properties in other compounds, indicating that this compound could possess similar effects against various pathogens .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide?

The synthesis involves multi-step reactions, including coupling the pyrrolidine and thiophene-benzamide moieties. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt under anhydrous conditions (e.g., dichloromethane or DMF) at 0–25°C to minimize side reactions .
  • Monitoring progress : Thin-layer chromatography (TLC) with UV visualization is critical to track intermediate formation. Adjusting pH and temperature (e.g., reflux in ethanol) improves yield .
  • Purification : Flash column chromatography (normal phase: 10% methanol in dichloromethane; reverse phase: 10% acetonitrile/0.1% formic acid) ensures high purity. Yields range from 40–60% depending on steric hindrance .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry and substituent positions (e.g., distinguishing pyrrolidine N-methyl groups and thiophene protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (<5% by LC-MS) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column) quantifies purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of this compound?

  • Substituent variation : Modify the pyrrolidine’s phenyl group (e.g., electron-withdrawing groups) to enhance target binding. Replace thiophene with pyridine or furan to alter lipophilicity .
  • Bioisosteric replacements : Introduce trifluoromethyl or sulfonamide groups to improve metabolic stability, as seen in analogous benzamide derivatives .
  • Assay integration : Test derivatives in enzyme inhibition assays (e.g., HDAC or kinase targets) and cell-based models (e.g., proliferation assays) to correlate structural changes with activity .

Q. What experimental strategies elucidate the compound’s mechanism of action and biological targets?

  • Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by proteomic analysis (e.g., LC-MS/MS) .
  • Enzyme inhibition assays : Screen against panels of recombinant enzymes (e.g., kinases, HDACs) to identify IC50_{50} values. Sub-micromolar activity against HDAC1-3 has been observed in related benzamides .
  • In vivo models : Administer the compound in xenograft models (e.g., oral dosing at 50–100 mg/kg) to assess tumor growth inhibition and correlate with histone acetylation biomarkers .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with HDACs or kinases. Focus on hydrogen bonding with catalytic residues (e.g., zinc in HDACs) .
  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 metabolism risks .

Methodological Challenges and Solutions

Q. What are common pitfalls in purifying this compound, and how are they resolved?

  • Issue : Low solubility in polar solvents due to the hydrophobic thiophene and benzamide groups.
  • Solution : Use gradient elution in reverse-phase HPLC or add 0.1% formic acid to improve peak resolution .

Q. How do researchers address stability issues during storage and handling?

  • Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation of the thiophene ring .
  • Handling : Prepare fresh solutions in DMSO for biological assays to avoid hydrolysis of the amide bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.